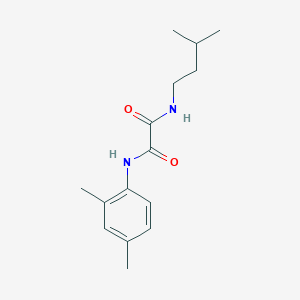

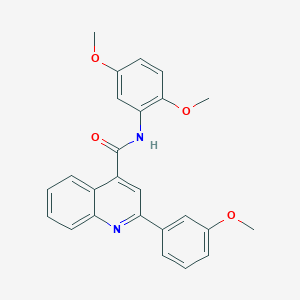

N-(2,4-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes that include chlorination, condensation, hydrolysis, and further condensation reactions. For example, new synthesis technologies have been developed for related diamides, indicating advancements in synthesis efficiency and yield, applicable for large-scale industrial production (Lan-xiang, 2011).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as N,N′-bis(2-acetylphenyl)ethanediamide, reveals intricate details about their configuration. These molecules can crystallize in various forms, displaying slight twists away from the plane of the benzene ring and adopting trans configurations with bifurcated intramolecular hydrogen-bonding (Brewer et al., 2007). Such structural insights are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures can exhibit unique pathways and intermediates. For example, the reaction of n-butyllithium with diphenylacetylene highlights the complexity of metalation reactions, which can lead to mono- and dilithio products characterized by NMR spectroscopy and X-ray analysis, demonstrating the nuanced reactivity of such molecular systems (Bauer et al., 1988).

Physical Properties Analysis

The physical properties of compounds similar to N-(2,4-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide, such as solubility, melting points, and crystal structures, can vary significantly. Detailed studies on polymorphs of related compounds provide insights into the physical characteristics that influence their stability and solubility, which are essential for their practical application and handling (Brewer et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are crucial for understanding the potential applications and safety considerations of these compounds. Studies on the hydrolysis, polymerization, and other reactions provide a comprehensive view of their chemical behavior (Leslie, 1979).

Aplicaciones Científicas De Investigación

Polymer Precursors from Catalytic Reactions of Natural Oils : This study discusses the production of dimethyl 1,19-nonadecanedioate from natural oils using a palladium-based catalyst, leading to the synthesis of short-chain oligoesters and alcohols through hydrogenation processes. Such research indicates the potential for N-(2,4-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide in polymer chemistry and materials science, particularly in the synthesis of novel polymeric materials from renewable resources (Furst et al., 2012).

Optical Resolution and Circular Dichroism Spectra of Mixed-diamine Palladium(II) Complexes : This research involves the synthesis and optical resolution of square-planar complexes with mixed-diamine palladium(II), highlighting the application of such complexes in chiral chemistry and optical studies. Compounds like N-(2,4-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide could potentially be involved in the formation of metal complexes with interesting optical properties (Nakayama et al., 1981).

Activation of C-H Bonds by Metal Complexes : This extensive review on the activation of C-H bonds by metal complexes might provide a theoretical foundation for the reactivity of compounds like N-(2,4-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide in catalytic processes, potentially leading to innovative catalytic systems for organic synthesis and industrial chemistry (Shilov & Shul’pin, 1997).

Photocatalytic Oxidation of the Fungicide Metalaxyl : This study on the photocatalytic decomposition of metalaxyl, a compound with structural similarities, in aqueous TiO2 suspensions, points towards environmental applications of N-(2,4-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide, particularly in the degradation of pollutants and environmental remediation efforts (Topalov et al., 1999).

Propiedades

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10(2)7-8-16-14(18)15(19)17-13-6-5-11(3)9-12(13)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWJYXAOWKWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)

![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623651.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4623673.png)

![3-(2-furyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B4623681.png)

![4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)

![ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B4623692.png)

![1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4623696.png)

![4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)